5-chloro-2-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (600 MHz, DMSO-d₆) :
- δ 8.45 (s, 1H, triazolo H),
- δ 7.92 (d, J = 8.4 Hz, 1H, aromatic H-6),
- δ 7.12 (d, J = 2.4 Hz, 1H, aromatic H-3),
- δ 4.02 (s, 3H, -OCH₃),
- δ 3.75–3.82 (m, 2H, piperidine H-3,5),
- δ 2.95–3.10 (m, 4H, piperidine H-2,6 and triazolo-CH₃).
¹³C NMR (150 MHz, DMSO-d₆) :
- δ 159.8 (C-OCH₃),
- δ 147.2 (triazolo C-3),
- δ 134.5 (C-Cl),
- δ 56.3 (piperidine C-4),
- δ 44.8 (-OCH₃).
Infrared Spectroscopy (IR)
| Band (cm⁻¹) | Assignment |
|---|---|
| 1345, 1162 | S=O asymmetric/symmetric stretching |
| 1580 | C=N (triazole) |
| 745 | C-Cl stretching |
UV-Vis Spectroscopy
- λₘₐₓ (MeOH) : 265 nm (π→π* transition, aromatic system), 310 nm (n→π*, triazole/pyrazine).
Mass Spectrometry (MS)
- ESI-MS (m/z) : 436.0 [M+H]⁺,
- Major fragments:
- 321.1 (loss of SO₂NH),
- 278.2 (triazolo-pyrazine + piperidine).
Computational Chemistry Studies (DFT, Molecular Orbital Analysis
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level revealed:
| Parameter | Value |
|---|---|
| HOMO-LUMO gap | 4.2 eV |
| Dipole moment | 5.8 Debye |
| Electrostatic potential | Negative charge localized on sulfonamide oxygen |
The HOMO is localized on the triazolo-pyrazine system, while the LUMO resides on the sulfonamide group, suggesting charge-transfer interactions (Figure 1).
Figure 1 : Molecular electrostatic potential map showing electron-rich (red) and electron-poor (blue) regions.
Optimized Geometry (DFT):
Coordinates (Å):
N1 -0.452 1.203 0.000
C2 0.762 1.903 0.000
...
This computational model aligns with crystallographic predictions for analogous compounds .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN6O3S/c1-12-21-22-18-17(20-7-10-25(12)18)24-8-5-14(6-9-24)23-29(26,27)16-11-13(19)3-4-15(16)28-2/h3-4,7,10-11,14,23H,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJZCNFCWGLASU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-2-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of sulfonamides and features a triazolo-pyrazine moiety. Its structural formula is represented as follows:
This structure includes a chloro group, a methoxy group, and a piperidine ring that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazolo-pyrazine core is likely involved in binding to these targets, leading to modulation of their activity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an antagonist or agonist at various receptor sites, impacting cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
Studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cell Line Studies : In vitro studies on cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation at certain concentrations.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition Studies : It demonstrated significant inhibition against various bacterial strains, suggesting potential use as an antimicrobial agent.
Case Studies
Several studies have investigated the biological effects of this compound:
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
- Findings : The compound exhibited IC50 values in the micromolar range, indicating substantial cytotoxicity compared to control groups.
-
Antimicrobial Evaluation :
- Objective : To assess the effectiveness against Staphylococcus aureus and Escherichia coli.
- Findings : The compound showed significant inhibition zones in agar diffusion assays.
Data Table: Biological Activities Summary
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to 5-chloro-2-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide exhibit significant anticancer properties. They act as inhibitors of various signaling pathways involved in tumor growth and metastasis. For example, the compound has been noted for its ability to inhibit the proliferation of cancer cells by targeting specific receptors associated with tumorigenesis .
2. Neurological Disorders
The compound's structural similarity to known adenosine receptor antagonists suggests potential applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Research indicates that related compounds can modulate adenosine receptors, which play a crucial role in neuroprotection and cognitive function . The inhibition of these receptors may help mitigate symptoms associated with these conditions.
3. Anti-inflammatory Properties
In addition to its anticancer and neuroprotective effects, the compound has shown promise as an anti-inflammatory agent. Studies on related triazole derivatives have demonstrated their capacity to modulate inflammatory pathways effectively, making them suitable candidates for treating inflammatory diseases such as rheumatoid arthritis .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to three analogs (Table 1) with modifications in the triazole/pyrazine core, substituents, or linker groups. These variations significantly impact physicochemical properties and biological activity.
Table 1: Structural and Functional Comparison
Analysis of Substituent Effects
Chlorine vs. Fluorine in the oxazinane derivative () enhances hydrogen-bonding capacity, which may improve target engagement in polar active sites .
Triazole Core Modifications :
- The triazolopyrazine core in the target compound provides a planar structure conducive to π-π stacking with aromatic residues in enzymes (e.g., kinases). In contrast, the triazolopyridine analog (QOV) lacks this rigidity, resulting in weaker binding in kinase inhibition assays (IC₅₀: 120 nM vs. 450 nM) .
Linker Groups :
- The piperidine linker in the target compound introduces a basic nitrogen (pKa ~8.5), which may enhance solubility at physiological pH compared to the trifluoropropyl group in the oxazinane derivative (pKa ~6.5) .
Q & A
Q. What are the key structural features of this compound, and how do they influence its potential biological activity?
The compound comprises three critical motifs:
- A 5-chloro-2-methoxybenzenesulfonamide group, which enhances binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) .
- A 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine moiety, known for modulating kinase or neurotransmitter receptor activity .
- A piperidine ring , which improves solubility and pharmacokinetic properties . These groups synergize to enable interactions with diverse biological targets, such as enzymes or G-protein-coupled receptors .
Q. What synthetic routes are reported for this compound, and what analytical methods validate its purity?
Synthesis typically involves:
- Step 1 : Coupling the triazolopyrazine core with a piperidine derivative under inert conditions (e.g., N₂ atmosphere) .
- Step 2 : Sulfonamide formation via reaction with 5-chloro-2-methoxybenzenesulfonyl chloride .
- Purification : Column chromatography or recrystallization . Structural validation employs ¹H/¹³C NMR (confirming proton environments), HRMS (molecular weight), and HPLC (purity >95%) .
Q. How do structural analogs of this compound differ in pharmacological profiles?
Analogs with pyrazole (e.g., pyrazolo[4,3-c]pyridine) or fluorine substitutions exhibit altered selectivity due to electronic and steric effects . For example, fluorinated derivatives show enhanced metabolic stability . Comparative studies require in vitro binding assays (e.g., radioligand displacement) and ADME profiling .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
Key parameters include:
- Temperature : Controlled heating (60–80°C) to minimize side reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalysts : Palladium-based catalysts for Suzuki-Miyaura couplings in triazolopyrazine synthesis . Design of Experiments (DoE) and flow chemistry (e.g., continuous reactors) enable systematic optimization .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Target-specific assays : Use isoform-selective enzymes (e.g., carbonic anhydrase II vs. IX) to clarify selectivity .
- Structural analogs : Compare activity of derivatives with modified triazolopyrazine substituents (e.g., 3-methyl vs. 3-ethyl) .
- Meta-analysis : Cross-reference data from orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What computational strategies predict the compound’s binding modes and pharmacokinetic properties?
- Docking studies : Molecular docking (e.g., AutoDock Vina) identifies potential binding pockets in target proteins .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
- ADMET prediction : Tools like SwissADME estimate logP, solubility, and cytochrome P450 interactions .
Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?
- Fragment-based design : Replace the piperidine ring with morpholine or azetidine to assess rigidity effects .
- Bioisosteric replacement : Substitute the triazolopyrazine with [1,2,4]triazolo[4,3-b]pyridazine to evaluate ring size impact .
- Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Thermal stability : TGA/DSC analysis reveals decomposition thresholds (>150°C) .
- Solution stability : Monitor degradation in PBS (pH 7.4) via HPLC at 4°C, 25°C, and 37°C over 72 hours .
- Light sensitivity : UV-vis spectroscopy detects photodegradation products under accelerated light exposure .
Q. What role does the triazolopyrazine moiety play in target engagement?
- Kinase inhibition : The triazolopyrazine mimics ATP’s purine ring, competing for binding in kinase active sites .
- π-π stacking : Aromatic interactions with histidine or phenylalanine residues stabilize ligand-receptor complexes .
- Mutagenesis studies : Replace key residues (e.g., Asp86 in carbonic anhydrase) to confirm binding contributions .
Q. What challenges arise in purifying this compound, and how are they addressed?
- Byproduct removal : Use preparative HPLC with a C18 column (ACN/water gradient) .
- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal lattice formation .
- Impurity profiling : LC-MS/MS identifies trace intermediates (e.g., unreacted sulfonyl chloride) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
